N-((2,2-Dimethyltetrahydro-2H-pyran-4-yl)methyl)-3,6-difluoropyridin-2-amine
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Overview
Description
N-((2,2-Dimethyltetrahydro-2H-pyran-4-yl)methyl)-3,6-difluoropyridin-2-amine is a synthetic organic compound that features a pyran ring fused with a pyridine ring, substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,2-Dimethyltetrahydro-2H-pyran-4-yl)methyl)-3,6-difluoropyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-((2,2-Dimethyltetrahydro-2H-pyran-4-yl)methyl)-3,6-difluoropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N-((2,2-Dimethyltetrahydro-2H-pyran-4-yl)methyl)-3,6-difluoropyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-((2,2-Dimethyltetrahydro-2H-pyran-4-yl)methyl)-3,6-difluoropyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran and pyridine derivatives, such as:
- 3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydro-1H-spiro(benzo[h]quinazoline-5,1’-cycloheptan)-4(6H)-one
- N-[(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methyl]-N-(2-furylmethyl)propanamide .
Uniqueness
N-((2,2-Dimethyltetrahydro-2H-pyran-4-yl)methyl)-3,6-difluoropyridin-2-amine is unique due to its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H18F2N2O |
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Molecular Weight |
256.29 g/mol |
IUPAC Name |
N-[(2,2-dimethyloxan-4-yl)methyl]-3,6-difluoropyridin-2-amine |
InChI |
InChI=1S/C13H18F2N2O/c1-13(2)7-9(5-6-18-13)8-16-12-10(14)3-4-11(15)17-12/h3-4,9H,5-8H2,1-2H3,(H,16,17) |
InChI Key |
AHOIASZITRRQIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)CNC2=C(C=CC(=N2)F)F)C |
Origin of Product |
United States |
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